4-Bromo-1-chloro-5-nitroisoquinoline
Description
4-Bromo-1-chloro-5-nitroisoquinoline (C₉H₄BrClN₂O₂, MW 287.5) is a halogenated and nitrated isoquinoline derivative. Its structure features bromo (Br) at position 4, chloro (Cl) at position 1, and nitro (NO₂) at position 5 on the isoquinoline backbone. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of its substituents, which influence reactivity and binding properties .
Properties
Molecular Formula |
C9H4BrClN2O2 |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
4-bromo-1-chloro-5-nitroisoquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-4-12-9(11)5-2-1-3-7(8(5)6)13(14)15/h1-4H |
InChI Key |
ODNWMKOLHPHFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Halogen vs. Methoxy: Methoxy in 4-Bromo-1-methoxyisoquinoline reduces electrophilicity compared to chloro or nitro substituents, altering solubility and interaction with biological targets .
- Molecular Weight: Nitro-containing analogs (e.g., 287.5 for this compound) are heavier than non-nitro derivatives (e.g., 242.5 for 5-Bromo-8-chloroisoquinoline), affecting pharmacokinetic properties .
Research Implications
- Medicinal Chemistry: The nitro group in this compound could serve as a hydrogen-bond acceptor, enhancing binding to enzyme active sites compared to non-nitro analogs like 5-Bromo-8-chloroisoquinoline .
- Materials Science: Electron-deficient isoquinolines are precursors for conductive polymers. The nitro group’s position may modulate electron transport properties .
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